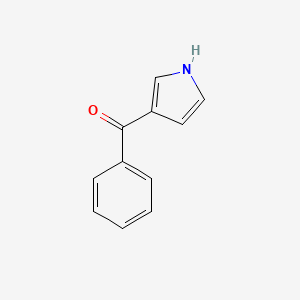

3-Benzoylpyrrol

Übersicht

Beschreibung

Phenyl(1H-pyrrol-3-yl)methanone is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality phenyl(1H-pyrrol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl(1H-pyrrol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und Pharmakologie

3-Benzoylpyrrol hat sich im Bereich der Pharmakologie, insbesondere als Aldose-Reduktase-Inhibitor, als vielversprechend erwiesen . Dieses Enzym spielt eine Rolle bei der Entwicklung diabetischer Komplikationen, indem es Glucose in Sorbitol umwandelt, und seine Hemmung ist ein therapeutisches Ziel. Zusätzlich wurden Derivate von this compound auf entzündungshemmende Aktivitäten untersucht , was seine Relevanz bei der Entwicklung neuer entzündungshemmender Medikamente unterstreicht.

Materialwissenschaften

In den Materialwissenschaften wurden this compound und seine Derivate zur Synthese von Tricarbonylchrom-Komplexen verwendet . Diese Komplexe werden auf ihre elektronischen und sterischen Effekte untersucht, die für die Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften entscheidend sind.

Katalyse

Die Rolle von this compound in der Katalyse wurde durch seine Derivate untersucht, die als Liganden in katalytischen Systemen fungieren können . Diese Systeme sind unerlässlich, um chemische Reaktionen zu beschleunigen, und die einzigartigen Eigenschaften von this compound-Derivaten können zur Entwicklung effizienterer und selektiverer Katalysatoren führen.

Synthetische Methoden

This compound ist in der synthetischen organischen Chemie von Bedeutung, wo es zur Herstellung verschiedener Pyrrol-Derivate verwendet wird . Diese Derivate sind wichtige Zwischenprodukte bei der Synthese komplexer organischer Moleküle, was die Vielseitigkeit der Verbindung in synthetischen Strategien hervorhebt.

Grüne Chemie

Die Rolle der Verbindung in der grünen Chemie entwickelt sich, wobei die Forschung auf die Entwicklung schutzfreier Synthesewege konzentriert ist . Dieser Ansatz steht im Einklang mit den Prinzipien der grünen Chemie und zielt darauf ab, Abfall zu reduzieren und die Verwendung gefährlicher Substanzen zu vermeiden.

Organische Chemie-Ausbildung

This compound dient in Bildungseinrichtungen als Beispiel für aromatische Heterocyclen, um Studenten die Struktur und Reaktivität solcher Verbindungen zu vermitteln . Es veranschaulicht das Konzept der Aromatizität und deren Auswirkungen in der organischen Chemie.

Wirkmechanismus

Target of Action

3-Benzoylpyrrole, also known as phenyl(1H-pyrrol-3-yl)methanone or 3-benzoyl-1H-pyrrole, is a compound that has been synthesized based on the structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . The primary targets of 3-Benzoylpyrrole are the components involved in oxidative phosphorylation .

Mode of Action

The mode of action of 3-Benzoylpyrrole involves its interaction with the components of oxidative phosphorylation . This compound, along with its parent compounds, possesses weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation . Therefore, they can uncouple respiratory electron transport and ATP synthesis within mitochondria, eventually leading to energy deficiency in the biological cell .

Biochemical Pathways

The primary biochemical pathway affected by 3-Benzoylpyrrole is oxidative phosphorylation . By uncoupling respiratory electron transport and ATP synthesis, 3-Benzoylpyrrole disrupts the normal functioning of this pathway, leading to a lack of energy within the cell .

Pharmacokinetics

Its high lipophilicity suggests that it may be readily absorbed and distributed within the body .

Result of Action

The primary result of the action of 3-Benzoylpyrrole is the disruption of energy production within the cell . By uncoupling oxidative phosphorylation, it causes a deficiency in ATP, the primary energy currency of the cell . This leads to cell death, which is the basis for its insecticidal and acaricidal activity .

Eigenschaften

IUPAC Name |

phenyl(1H-pyrrol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11(10-6-7-12-8-10)9-4-2-1-3-5-9/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNSKSWTLGZGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378296 | |

| Record name | 3-Benzoylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7126-41-2 | |

| Record name | 3-Benzoylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

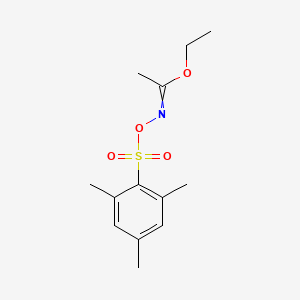

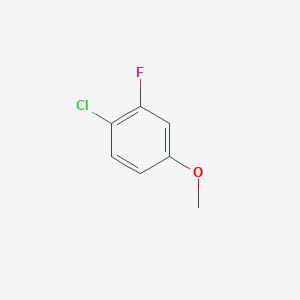

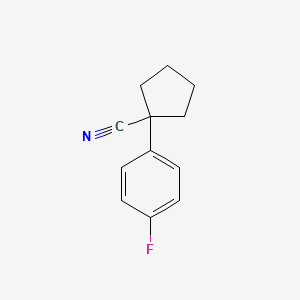

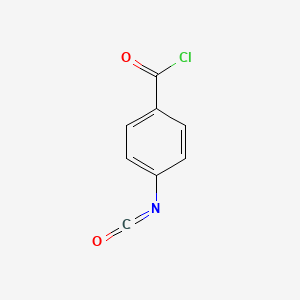

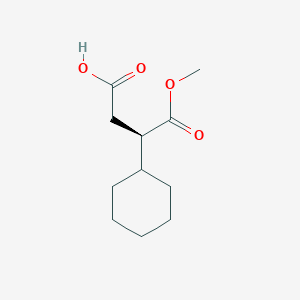

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydrocyclopenta[b]thiophen-4-one](/img/structure/B1586673.png)